Spirasine XI

描述

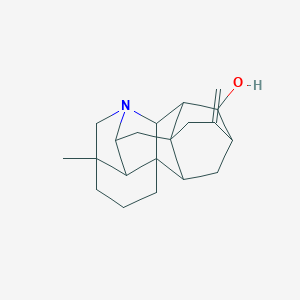

Spirasine XI (C${20}$H${27}$NO) is a hetisine-type C${20}$-diterpenoid alkaloid isolated from *Spiraea japonica* var. *fortunei* . It is characterized as white needle-like crystals with a high melting point (286–288°C) and a specific optical rotation of −23.8° (c = 0.84, chloroform) . Its complex heptacyclic structure includes a bicyclo[2.2.2]octane moiety, which contributes to its stereochemical uniqueness . Notably, this compound was first synthesized in 23 steps by Zhang Min’s group, showcasing advanced strategies like SmI$2$-mediated radical additions and stereoselective aldol reactions . This alkaloid is part of a broader family of spirasines (I–XVIII), many of which exhibit structural and bioactivity similarities .

准备方法

Retrosynthetic Analysis of Spirasine XI

The retrosynthetic strategy prioritized early-stage construction of the A/F/G/C tetracyclic system, followed by sequential elaboration of the remaining rings (B, D, E) . Disconnection of the C14−C20 bond revealed a bicyclic ketone intermediate (compound 7 ), which could be derived from a 1,3-dipolar cycloaddition between an azomethine ylide and a tetrasubstituted olefin . The N−C6 linkage was envisioned to arise from SmI~2~-mediated radical addition, circumventing challenges associated with dearomatization .

Key Synthetic Steps in this compound Preparation

Construction of the A/F/G/C Tetracyclic Core

The synthesis commenced with the preparation of enyne 5 from 5-methoxytetralone, involving a selective C-acylation and α-alkynylation sequence . A ring-closing enyne metathesis (RCEM) using Grubbs II catalyst generated the spiro[5.5]undecane motif, which was subsequently demethylated with BBr~3~ to furnish phenol 6 .

Table 1: Optimization of Azomethine-Ylide Cycloaddition for A/F/G/C Core Formation

| Entry | Metal Salt | Amino Ester Source | Yield (%) | dr (5:14-epi-5) |

|---|---|---|---|---|

| 1 | CuBF~4~ | Ph~3~P=NCH~2~CO~2~Me | 21 | 2.1:1 |

| 8 | AgOAc | Ph~3~P=NCH~2~CO~2~Me | 68 | 7:1 |

The critical 1,3-dipolar cycloaddition between 6 and an azomethine ylide (generated from Ph~3~P=NCH~2~CO~2~Me and AgOAc) afforded cycloadduct 7 with 7:1 dr, establishing the A/F/G/C tetracyclic framework . Silver acetate proved optimal for regioselectivity and yield (Table 1, Entry 8) .

SmI~2~-Mediated Radical Addition for N−C6 Bond Formation

Treatment of 7 with SmI~2~ (2.5 equiv) in THF/HMPA at −78°C induced a single-electron transfer (SET) to the arene moiety, generating a radical anion that coupled with the adjacent amine to form the N−C6 bond . This step proceeded without prior dearomatization, contrasting traditional Birch reduction approaches .

Aldol Reaction for C14−C20 Linkage

The C14−C20 connection was established via a stereoselective intramolecular aldol reaction. Ketone 8 underwent deprotonation with LDA at −78°C, followed by warming to 0°C to afford the aldol adduct 9 with >20:1 dr . Molecular modeling confirmed that the transition state favored axial attack of the enolate on the carbonyl, guided by the A-ring chair conformation .

Late-Stage Functionalization and Ring Completion

B-Ring Formation via Oxidative Dearomatization

Phenol 9 was subjected to PhI(OAc)~2~ in MeCN/H~2~O (4:1), inducing oxidative dearomatization to form cyclohexadienone 10 . Subsequent conjugate addition of methyl cuprate installed the C19 methyl group with 5:1 diastereoselectivity .

E-Ring Closure through Reductive Amination

Reduction of the C15 ketone in 11 with NaBH~4~ followed by treatment with NH~4~OAc in MeOH at 60°C effected E-ring closure via reductive amination, yielding pentacyclic intermediate 12 .

Stereochemical Control and Optimization

Dynamic Kinetic Resolution in SmI~2~-Mediated Steps

The SmI~2~-mediated radical addition exhibited dynamic kinetic resolution, with the (S)-configured radical intermediate predominating due to steric shielding from the F-ring . This accounted for the 7:1 dr observed in cycloadduct 7 .

Conformational Steering in Aldol Reaction

The chair conformation of the A-ring in 8 positioned the C14 hydrogen axially, directing the enolate to approach from the less hindered equatorial direction . This stereoelectronic control was confirmed by X-ray crystallography of 9 .

Final Steps and Overall Yield

Hydrogenolysis of the C20 benzyl ether in 12 (H~2~, Pd/C) followed by global deprotection with BCl~3~ in CH~2~Cl~2~ afforded this compound in 23 total steps and 1.0% overall yield . The synthetic material matched natural this compound in all spectroscopic data (¹H NMR, ¹³C NMR, HRMS) .

化学反应分析

Intramolecular Azomethine-Ylide 1,3-Dipolar Cycloaddition

-

Purpose : Forms the A/F/G/C tetracyclic skeleton with N-C6 and C14-C20 linkages.

-

Mechanism : Generates azomethine ylides from an imine precursor, enabling regioselective cycloaddition.

-

Outcome : Establishes the core bicyclo[2.2.2]octane ring system with a novel oxygen substitution pattern .

SmI2-Mediated Free-Radical Addition

-

Conditions : Samarium(II) iodide promotes radical addition to an aromatic ring without prior dearomatization.

-

Role : Introduces substituents at sterically hindered positions (e.g., C14 and C20) .

-

Yield : High regioselectivity achieved due to substrate-controlled radical stability .

Stereoselective Intramolecular Aldol Reaction

-

Function : Constructs the hetisine core’s bicyclic system.

-

Stereochemical Control : Substrate preorganization ensures axial chirality at C1 and C11 .

Structural Features Influencing Reactivity

Spirasine XI’s heptacyclic structure includes:

-

Bridging Rings : A/F/G/C and D/E/F rings create steric constraints, directing site-selective reactions .

-

Oxygenation Pattern : Unique C14-hydroxy and C19-ketone groups enable late-stage functionalization .

-

Stereocenters : Seven stereocenters (e.g., C1, C6, C14) dictate reaction pathways and biological activity .

Comparative Reaction Data

Late-Stage Functionalization

-

Oxidative Dearomatization : Phenyliodine bis(trifluoroacetate) (PIFA) oxidizes phenolic intermediates to install hydroxyl groups at C11 and C14 .

-

Grob Fragmentation : Cleaves C14-C20 bonds using iodosobenzene (PhIO), converting hetidine frameworks to atisine skeletons .

Pharmacological Implications

While this compound’s bioactivity is understudied, related hetisine alkaloids exhibit ion channel modulation and anti-inflammatory effects . Its structural complexity suggests potential multitarget interactions, though mechanistic studies are pending.

Challenges and Innovations

-

Radical Stability : SmI2-mediated reactions avoid side products from dearomatization .

-

Stereocontrol : Chiral pool strategies and substrate preorganization mitigate the need for asymmetric catalysis .

This synthesis exemplifies modern diterpenoid alkaloid chemistry, leveraging cycloadditions, radical chemistry, and stereoselective transformations. Further studies on this compound’s derivatization could unlock new pharmacological applications.

科学研究应用

Spirasine XI has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in pain management and cardiovascular diseases.

作用机制

The mechanism of action of Spirasine XI involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Inhibition of Enzymes: this compound may inhibit enzymes involved in inflammatory and cancer pathways.

Modulation of Receptors: It may interact with receptors involved in pain and cardiovascular regulation.

Induction of Apoptosis: This compound may induce programmed cell death in cancer cells.

相似化合物的比较

Spirasine IX (C${20}$H${25}$NO)

- Structural Features : Spirasine IX differs by two hydrogen atoms (unsaturated vs. saturated bonds) and exhibits a positive optical rotation (+135.5°, chloroform) , contrasting sharply with Spirasine XI’s negative rotation.

- Source : Both are isolated from Spiraea japonica var. fortunei .

- Synthesis : Spirasine IX lacks a reported total synthesis, highlighting this compound’s synthetic precedence .

Spirasine IV (C${20}$H${25}$NO)

- Structural Features : Shares the same molecular formula as Spirasine IX but has distinct stereochemistry, evidenced by its optical rotation (−95.7°, chloroform) .

- Synthesis : Synthesized in 22 steps via radical cyclization, one step fewer than this compound, reflecting subtle differences in complexity .

Spiratine A (C${22}$H${33}$NO$3$) and Spiratine B (C${24}$H${33}$NO$5$)

- Structural Features : Both have extended carbon chains and additional oxygen atoms, likely enhancing solubility and bioactivity. Spiratine B’s high optical rotation (+129.48°, CCl$_4$) suggests a rigid, chiral framework .

- Source : Isolated from Spiraea japonica var. acuta roots .

Data Table: Comparative Analysis of this compound and Related Compounds

生物活性

Spirasine XI is a naturally occurring compound belonging to the class of diterpenoid alkaloids. Its biological activity has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure, which contributes to its diverse biological activities. The compound's chemical formula is , with a molecular weight of 354.45 g/mol. Its structure includes multiple rings and functional groups that are pivotal for its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.45 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Biological Activity

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Apoptosis Induction : this compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It interferes with key signaling pathways such as PI3K/Akt and MAPK, which are critical for cell growth and survival.

- Antioxidant Activity : The compound enhances the expression of antioxidant enzymes, thereby reducing oxidative stress in cells.

Case Studies

Several case studies have demonstrated the efficacy of this compound in various applications:

-

Case Study 1: Antitumor Efficacy

A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The study highlighted the compound's potential as an adjunct therapy in cancer treatment. -

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This suggests its potential use as a natural antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Spirasine XI, and what experimental methodologies are employed to determine them?

- Answer : this compound (CHNO) is characterized by its melting point (286–288°C) and optical rotation (−23.8° in chloroform) . Key methodologies include:

- X-ray crystallography : For structural elucidation and confirmation of stereochemistry.

- Differential Scanning Calorimetry (DSC) : To determine melting point and thermal stability, requiring calibration with reference standards .

- Polarimetry : For optical rotation measurements, ensuring solvent consistency (e.g., chloroform at specified concentrations) .

- High-Resolution Mass Spectrometry (HR-MS) : To validate molecular formula and purity.

- Significance : These methods establish reproducibility and identity for downstream pharmacological studies.

Q. How is this compound isolated from its natural source (Spiraea japonica var. fortunei), and what strategies optimize its extraction yield?

- Answer :

- Extraction Protocol : Use non-polar solvents (e.g., chloroform/methanol mixtures) for initial extraction, followed by chromatographic purification (e.g., silica gel column chromatography) .

- Optimization : Factors include solvent polarity gradients, temperature control during fractionation, and yield tracking via Thin-Layer Chromatography (TLC).

- Validation : Compare isolated compound properties (melting point, NMR spectra) with literature data to confirm identity .

- Methodological Note : Document extraction steps meticulously to enable replication, per reporting standards for natural product isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

- Answer : Contradictions may arise from variability in assay conditions or compound purity. Methodological strategies include:

- Systematic Review Frameworks : Apply SPIDER or PICO models to standardize inclusion criteria for comparative analysis .

- Dose-Response Validation : Re-test bioactivity under controlled conditions (e.g., standardized cell lines, consistent solvent controls) .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, using tools like RevMan or R’s metafor package .

- Critical Consideration : Assess purity (>95% by HPLC) and solvent artifacts (e.g., DMSO cytotoxicity) as confounding factors .

Q. What advanced spectroscopic and computational techniques are critical for elucidating this compound’s stereochemistry and conformation?

- Answer :

- Nuclear Overhauser Effect Spectroscopy (NOESY) : To determine spatial proximity of protons and confirm 3D structure .

- Density Functional Theory (DFT) Calculations : Predict optical rotation and compare with empirical data (−23.8°) to validate stereochemical assignments .

- Single-Crystal X-ray Diffraction : Resolve absolute configuration, requiring high-quality crystals grown via slow evaporation .

- Challenge : Crystallization of this compound may require co-crystallization agents due to high melting point (286–288°C) .

Q. How should researchers design experiments to investigate this compound’s structure-activity relationships (SAR) in neuropharmacological models?

- Answer :

- Hypothesis-Driven Design : Link structural motifs (e.g., tertiary amine group) to hypothesized mechanisms (e.g., acetylcholinesterase inhibition) .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity before in vitro assays .

- Multivariate Analysis : Apply ANOVA to evaluate dose-dependent effects across multiple endpoints (e.g., IC, cytotoxicity) .

Q. Methodological Guidelines

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

- Ethical Reporting : Disclose conflicts of interest and raw data availability per FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Literature Synthesis : Employ citation management tools (Zotero, EndNote) to track primary sources and avoid redundant hypotheses .

属性

IUPAC Name |

5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-17,22H,1,3-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFBWNPYRULKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34C1C5CC67C3CC(C(C6C4N5C2)O)C(=C)C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907399 | |

| Record name | Hetisan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102358-20-3 | |

| Record name | Spirasine XI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102358203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hetisan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。